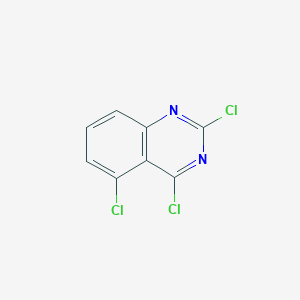

2,4,5-Trichloroquinazoline

説明

Overview of Quinazoline (B50416) Derivatives in Medicinal Chemistry and Organic Synthesis

Quinazoline and its derivatives are heterocyclic compounds that have garnered considerable attention from researchers. nih.gov Their versatile structure, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a foundation for a vast array of compounds with diverse applications. researchgate.net

The quinazoline nucleus is widely recognized as a "privileged structure" in medicinal chemistry. bohrium.comscielo.brmdpi.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. bohrium.com The adaptability of the quinazoline scaffold allows for the synthesis of numerous derivatives with varied biological profiles, making it a valuable starting point for the development of new therapeutic agents. mdpi.commdpi.com The 4-aminoquinazoline scaffold, in particular, is noted for its pleiotropic pharmacological profile and is a key component in the design of novel drug candidates. bohrium.commdpi.com

The quinazoline family of compounds exhibits a remarkable spectrum of biological and pharmacological activities. nih.govmdpi.comijmpr.in These activities have been extensively studied and documented, highlighting the therapeutic potential of this class of molecules. nih.govijmpr.in The diverse applications of quinazoline derivatives stem from their ability to interact with various biological systems, leading to effects such as anti-malarial, anti-fungal, anti-inflammatory, and anti-hypertensive actions. mdpi.comnih.govresearchgate.net

Several quinazoline derivatives have demonstrated significant anti-malarial properties. nih.govresearchgate.net Research has shown that these compounds can be effective against parasitic strains, including those resistant to conventional drugs. nih.govnih.gov For instance, certain pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have shown potent inhibition of Plasmodium falciparum growth. nih.gov Similarly, some 2,3-substituted quinazolin-4(3H)-one derivatives have exhibited in vivo anti-malarial activity against Plasmodium berghei in mice. nih.gov The anti-malarial potential of quinazolines is an active area of research, with studies exploring various substitution patterns to enhance efficacy. acs.orgresearchgate.net

Quinazoline derivatives have also been identified as potent anti-fungal agents. mdpi.comnih.gov Studies have reported the efficacy of these compounds against a range of fungal pathogens. mdpi.comnih.govderpharmachemica.com For example, certain quinazolinone derivatives have shown strong anti-fungal activity when compared to standard drugs like fluconazole. mdpi.com The introduction of specific substituents, such as bromine or chlorine at certain positions of the quinazoline ring, has been shown to enhance their antimicrobial and anti-fungal capabilities. nih.gov

The anti-inflammatory properties of quinazoline derivatives are well-documented. mdpi.comrsc.orgekb.eg These compounds have been investigated for their ability to modulate inflammatory pathways. mdpi.commdpi.comencyclopedia.pub For instance, novel quinazoline-4(3H)-one-2-carbothioamide derivatives have been evaluated for their anti-inflammatory activity by inhibiting nitric oxide production. rsc.org The versatility of the quinazoline scaffold allows for the design of derivatives with potent anti-inflammatory effects, making them promising candidates for the treatment of inflammatory diseases. rsc.orgekb.egacgpubs.org

Quinazoline derivatives have been successfully developed as anti-hypertensive agents. nih.govtandfonline.comwisdomlib.org A notable example is Prazosin, a quinazoline derivative that acts as an α1-adrenoceptor antagonist and is used in the treatment of high blood pressure. nih.govacs.org The synthesis and evaluation of various new quinazoline derivatives continue to be an area of interest for developing more efficacious anti-hypertensive drugs. nih.govacs.orgnih.gov

Interactive Data Table: Biological Activities of Quinazoline Derivatives

| Biological Activity | Key Findings | References |

| Anti-malarial | Pyrrolo[3,2-f]quinazoline-1,3-diamines inhibit Plasmodium falciparum. | nih.gov |

| 2,3-substituted quinazolin-4(3H)-ones show in vivo activity against Plasmodium berghei. | nih.gov | |

| Anti-fungal | Quinazolinone derivatives exhibit strong activity against various fungi. | mdpi.comnih.govderpharmachemica.com |

| Anti-inflammatory | Quinazoline-4(3H)-one-2-carbothioamides inhibit nitric oxide production. | rsc.org |

| Various derivatives show potent anti-inflammatory effects. | ekb.egmdpi.commdpi.comencyclopedia.pub | |

| Anti-hypertensive | Prazosin is a clinically used anti-hypertensive quinazoline derivative. | nih.govacs.org |

| Novel derivatives continue to be explored for anti-hypertensive properties. | tandfonline.comwisdomlib.orgnih.gov |

This table summarizes key research findings on the diverse biological activities of quinazoline derivatives.

Broad Range of Biological and Pharmacological Activities of Quinazolines

Anti-tumor and Anti-cancer Activity

Quinazoline derivatives are a well-established class of compounds in cancer research. researchgate.net A variety of these compounds have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.gov For instance, a series of 4-(4-aryl-1-piperazinyl)quinazolines and 4-(3-substituted phenylamino)quinazoline derivatives were synthesized and tested for their anti-tumor activities. nih.gov Among these, compounds 5a-d exhibited broad-spectrum anti-tumor activity, with median growth inhibition (GI50) values at concentrations of 3.2, 2.0, 4.8, and 4.0 µmol/L, respectively. Their total growth inhibition was observed at concentrations of 56.5, 51.0, 63.0, and 73.0 µmol/L. nih.gov

Furthermore, research into novel thalidomide (B1683933) analogs has utilized the 2,4,5-trichloroquinazoline scaffold. In one study, treatment of this compound with hydrazine (B178648) hydrate (B1144303) yielded 2,5-dichloro-4-hydrazinylquinazoline, a key intermediate for further synthesis. nih.gov The resulting compounds were tested against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) cell lines. One derivative, 24b , demonstrated significant antiproliferative activity with IC50 values of 2.51, 5.80, and 4.11 μg/mL against the respective cell lines, proving to be more potent than thalidomide. nih.gov This highlights the potential of the 2,5-dichloroquinazoline (B1424228) moiety in developing new anticancer agents. nih.gov

Table 1: Anti-tumor Activity of Selected Quinazoline Derivatives

| Compound | Full Panel Median Growth Inhibition (GI50) (µmol/L) | Total Growth Inhibition (µmol/L) |

|---|---|---|

| 5a | 3.2 | 56.5 |

| 5b | 2.0 | 51.0 |

| 5c | 4.8 | 63.0 |

| 5d | 4.0 | 73.0 |

Anti-HIV Activity

The quest for novel anti-HIV agents has also explored the potential of quinazoline derivatives. A study focused on the synthesis of various quinazoline derivatives, including 2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepines, which were evaluated for their antiviral properties. nih.gov Among the synthesized compounds, 8a and 8b showed moderate anti-HIV-1 potency, with EC50 values of 40.5 and 52.8 µmol/L, respectively. nih.gov

In another research effort, a novel series of 3-hydroxyquinazoline-2,4(1H,3H)-diones were designed and synthesized. Many of these compounds were effective inhibitors of HIV-1 RNase H activity at sub- to low-micromolar concentrations. csic.es Compound II-4 was the most potent, with an IC50 value of 0.41 ± 0.13 μM. This compound also inhibited HIV-1 integrase strand transfer activity with an IC50 of 0.85 ± 0.18 μM. csic.es

Additionally, hybrid quinazoline-triazine derivatives have been synthesized and evaluated for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) viral strains. tandfonline.com While no specific anti-HIV activity was detected for the newly synthesized compounds, some derivatives exhibited cytotoxic concentrations higher than the standard drugs ddN/ddI. tandfonline.com

Table 2: Anti-HIV Activity of Selected Quinazoline Derivatives

| Compound | Target | Activity |

|---|---|---|

| 8a | HIV-1 | EC50: 40.5 µmol/L |

| 8b | HIV-1 | EC50: 52.8 µmol/L |

| II-4 | HIV-1 RNase H | IC50: 0.41 ± 0.13 µM |

| II-4 | HIV-1 Integrase | IC50: 0.85 ± 0.18 µM |

Anti-bacterial Activity

Quinazolinone derivatives have demonstrated a broad spectrum of antibacterial activity. ujpronline.commediresonline.org Researchers have synthesized various series of these compounds and tested them against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govbu.edu.eg

For instance, a series of new quinazolin-2,4-dione derivatives were synthesized and evaluated against Staphylococcus aureus and Staphylococcus haemolyticus. mdpi.com Compounds 2b and 2c , which incorporate quinazolin-2,4-dione, amide, and thia/tri/tetr-azocine moieties, showed good antibacterial activity. mdpi.com Another study reported that fused quinazolinone derivatives exhibited better bacteriostatic activity against Gram-negative bacteria. nih.gov

Furthermore, the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (Compound 2 ) showed high activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia, even higher than the standard drugs ciprofloxacin (B1669076) and ketonaxol against Staphylococcus aureus. mediresonline.org

Table 3: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound | Bacterial Strain(s) | Activity |

|---|---|---|

| 2b, 2c | S. aureus, S. haemolyticus | Good antibacterial activity |

| Fused quinazolinones | Gram-negative bacteria | Better bacteriostatic activity |

| Compound 2 | S. aureus, Bacillus sp., E. coli, K. pneumonia | Zone of inhibition: 10–16mm |

Anti-diabetic Activity

The inhibition of α-glucosidase is a key strategy in managing type 2 diabetes, and quinazoline derivatives have shown promise in this area. nih.govnih.gov A series of 21 novel quinazoline derivatives were synthesized and screened for their α-glucosidase inhibitory activity. researchgate.net Seven of these compounds showed activity below 20 µM, with compound 6f being the most potent, exhibiting an IC50 of 3.4 µM. researchgate.net

Another study focused on triazoloquinazolines, which demonstrated significant α-glucosidase inhibitory activity with IC50 values ranging from 12.70 ± 1.87 to 180.34 ± 1.28 μM. plos.org In particular, compounds 4, 8, 12, and 14 showed high potential. plos.org

Furthermore, a series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized and evaluated. acs.org Compounds 4h and 4i showed the strongest enzyme inhibitory potentials, even more so than the standard drug acarbose. acs.org

Table 4: α-Glucosidase Inhibitory Activity of Quinazoline Derivatives

| Compound | IC50 (µM) |

|---|---|

| 6f | 3.4 |

| Triazoloquinazoline 14 | 12.70 ± 1.87 |

| Triazoloquinazoline 8 | 28.54 ± 1.22 |

| Triazoloquinazoline 4 | 45.65 ± 4.28 |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are urgently needed, and quinazoline derivatives have emerged as a promising class of compounds. acs.orgnih.gov A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and L. amazonensis. acs.orgacs.org This led to the identification of compounds with EC50 values in the single-digit micromolar or high nanomolar range. acs.orgacs.org For example, compound 15 was the most potent against L. donovani with an EC50 of 150 nM. acs.org

In another study, a set of quinazoline-2,4,6-triamine derivatives were evaluated. nih.gov Against L. mexicana, compounds 5, 6, 8, and 9 exhibited the highest activity, surpassing the reference drug glucantime. nih.gov

Furthermore, research on 2,3-disubstituted-4(3H)-quinazolinone derivatives revealed that compound 7 had a very promising antileishmanial activity with an IC50 value of 0.0128 μg/ml, which was 250 times more potent than the standard drug miltefosine. nih.gov

Table 5: Antileishmanial Activity of Selected Quinazoline Derivatives

| Compound | Parasite Strain | Activity |

|---|---|---|

| 15 | L. donovani | EC50: 150 nM |

| 5, 6, 8, 9 | L. mexicana | Higher activity than glucantime |

| 7 | L. donovani | IC50: 0.0128 µg/ml |

Analgesic Potencies

Several novel quinazoline derivatives have been synthesized and evaluated for their analgesic properties. nih.govjapsonline.com In one study, two series of 2,4,6-trisubstituted-quinazoline derivatives were prepared, and four compounds were found to be more potent analgesic agents than the reference drug Indomethacin. nih.gov

Another investigation into a novel quinazoline derivative demonstrated significant analgesic potential in animal models. jneonatalsurg.com The compound significantly reduced writhing in the acetic acid-induced writhing test, indicating peripheral analgesic activity, and increased latency in the hot plate test, suggesting central analgesic effects. jneonatalsurg.com

A structure-activity relationship study of 2-phenyl quinazolinone derivatives found that a compound with diethyl substitution at C-3 exhibited the highest analgesic activity. Further modifications, such as replacing the methyl group at C-2 with a butyl group, yielded a more active compound (7 ) with 73 ± 1.49% analgesic activity at 2 hours at a 20 mg/kg dose. encyclopedia.pub

Table 6: Analgesic Activity of Selected Quinazoline Derivatives

| Compound/Series | Test Model | Result |

|---|---|---|

| 2,4,6-trisubstituted-quinazolines | Not specified | More potent than Indomethacin |

| Novel quinazoline derivative | Acetic acid-induced writhing | Significant reduction in writhing |

| Novel quinazoline derivative | Hot plate test | Increased latency |

| Compound 7 (butyl at C-2) | Not specified | 73 ± 1.49% analgesic activity |

Anti-tuberculosis Activity

Quinazoline analogues are recognized for their potential as anti-tubercular (anti-TB) agents. researchgate.netsci-hub.senih.gov A variety of derivatives have been synthesized and tested against Mycobacterium tuberculosis. sci-hub.seresearchgate.net

One study developed quinazolinone-triazole hybrids, with eight compounds showing promising activity with MIC values ranging from 0.78–12.5 μg/mL. acs.org Compound 3if was the most potent, with an MIC of 0.78 μg/mL, which is better than the first-line anti-TB drug Ethambutol. acs.org

Another research effort synthesized novel quinazoline analogues based on urea (B33335) or thiourea (B124793). sci-hub.se Compounds with halogen substituents showed promising activity with MICs of 50-12.5 µg/mL, and compound 4j had the highest activity with an MIC of 12.5 µg/mL. sci-hub.se Furthermore, a derivative containing an indole (B1671886) moiety (3j ) showed excellent activity with an MIC of 0.625 and 0.3125 µg/mL against H37Rv and MDR DKU 156 strains, respectively, outperforming the standard drug isoniazid (B1672263) against the MDR strain. sci-hub.se

Table 7: Anti-tuberculosis Activity of Quinazoline Derivatives

| Compound | M. tuberculosis Strain(s) | MIC (µg/mL) |

|---|---|---|

| 3if | Not specified | 0.78 |

| 4j | H37Rv | 12.5 |

| 3j | H37Rv | 0.625 |

| 3j | MDR DKU 156 | 0.3125 |

Anti-viral Activity

Inhibitory Effects on Tyrosine Kinase (e.g., ErbB-2, EGFR-TK)

The quinazoline skeleton is a well-established pharmacophore for the inhibition of tyrosine kinases, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB-2 or HER2). nih.govcaymanchem.commdpi.comnih.gov These receptors are crucial in cell signaling pathways that regulate cell growth and differentiation, and their overactivity is implicated in various cancers. mdpi.com Several quinazoline-based drugs have been developed as potent and selective inhibitors of these kinases. nih.gov For example, a class of 6-thiazolylquinazolines has been identified as potent dual inhibitors of both ErbB-2 and EGFR tyrosine kinase activity, with IC50 values in the nanomolar range. nih.gov These compounds have demonstrated the ability to inhibit the growth of tumor cell lines that overexpress either EGFR or ErbB-2. nih.gov While these studies underscore the importance of the quinazoline core in designing tyrosine kinase inhibitors, specific inhibitory data for this compound against ErbB-2 and EGFR-TK are not extensively detailed in the available research.

Nematicidal Activity (e.g., SDH inhibitor)

While direct studies on the nematicidal activity of this compound are limited, significant research has been conducted on its isomer, 2,4,7-trichloroquinazoline (B1295576). This related compound has been identified as a novel nematicidal active ingredient that potentially acts as a succinate (B1194679) dehydrogenase (SDH) inhibitor. researchgate.netcolab.wsacs.org SDH is a crucial enzyme in the respiratory chain of nematodes, and its inhibition can lead to nematode death.

In one study, derivatives of the quinazoline scaffold were tested for nematicidal activity, with some compounds showing excellent results. researchgate.net For instance, a derivative, compound K11, demonstrated significant efficacy against several nematode species. researchgate.net

Table 1: Nematicidal Activity of a Related Quinazoline Derivative (Compound K11)

| Nematode Species | LC50 (mg/L) |

|---|---|

| Bursaphelenchus xylophilus | 7.33 |

| Aphelenchoides besseyi | 6.09 |

| Ditylenchus destructor | 10.95 |

Data sourced from a study on quinazoline compounds. researchgate.net

Furthermore, the nematicidal activity of compound K11 against Meloidogyne incognita was reported to be 98.77% at a concentration of 100 mg/L. researchgate.net These findings suggest that the trichloroquinazoline scaffold is a promising starting point for the development of new nematicides.

Anti-convulsant Activity

There is a lack of specific research evaluating the anti-convulsant properties of this compound. However, the broader family of quinazoline and quinazolinone derivatives has been explored for anticonvulsant potential. nih.govnih.govneu.edu.trdrugbank.commerckvetmanual.com These studies often involve synthesizing a series of derivatives and screening them in models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov For example, some novel 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were designed and showed anti-MES activities. nih.gov The mechanism of action for some of these compounds is thought to involve the enhancement of GABAergic neurotransmission. nih.gov Despite the activity within the broader class, specific data for this compound is not available.

Sedative-hypnotic Activity

Specific studies on the sedative-hypnotic effects of this compound have not been identified in the reviewed literature. Sedative and hypnotic drugs act as central nervous system depressants, with their effects often mediated through the GABAergic system. mhmedical.comnih.govmdpi.com The quinazoline chemical family is not as commonly associated with sedative-hypnotic activity as other classes like benzodiazepines or barbiturates. nih.gov While some quinazolinone derivatives have been investigated for a range of CNS effects, dedicated research into the sedative-hypnotic potential of this compound is absent from the current scientific record.

Anti-histaminic Activity

There is no direct evidence from the searched literature to suggest that this compound possesses anti-histaminic activity. Antihistamines function by blocking histamine (B1213489) receptors, primarily the H1 receptor, to prevent the symptoms of allergic reactions. archivesofmedicalscience.comjiaci.orgdrugbank.com While the quinazoline scaffold is versatile, its derivatives are not classically recognized as antihistamines. researchgate.net Research into new antihistamines is ongoing, but current studies focus on other chemical classes. archivesofmedicalscience.com

Diuretic Activity

No specific studies concerning the diuretic activity of this compound were found in the conducted research. Diuretics are drugs that increase urine output and are used to treat conditions like hypertension and edema. nih.govgoogle.comwebmd.com Some quinazolinone derivatives have been synthesized and evaluated as diuretic agents. researchgate.net For instance, a study on novel quinazolinone derivatives containing a thiazole (B1198619) or a 1,3,4-thiadiazole (B1197879) moiety reported that one compound exhibited significant diuretic activity. researchgate.net This indicates that the quinazoline framework can be a basis for developing diuretic compounds, but specific research on this compound in this area is lacking.

Antipsychotic Activity

The quinazoline scaffold is a recurring motif in a multitude of compounds exhibiting a wide array of pharmacological effects, including antipsychotic properties. nih.gov While this compound itself is not an antipsychotic agent, its strategic importance lies in its role as a precursor for the synthesis of molecules with such activity. The chlorine atoms at the 2, 4, and 5-positions of the quinazoline ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. This reactivity is harnessed by medicinal chemists to design and synthesize novel compounds that can interact with specific biological targets implicated in psychotic disorders.

Research has demonstrated that derivatives of 2,4-dichloroquinazoline (B46505), a closely related compound, can be used to synthesize molecules with applications as antipsychotics, among other therapeutic uses. nih.govmdpi.com The synthesis of these bioactive compounds often involves the regioselective substitution of the chlorine atoms, with the C4 position being particularly reactive towards nucleophiles. mdpi.com This principle of regioselective substitution is fundamental to the use of polychlorinated quinazolines like this compound in drug discovery.

First-generation antipsychotics primarily act as dopamine (B1211576) D2 receptor antagonists, while second-generation (atypical) antipsychotics exhibit a broader receptor binding profile, often including serotonin (B10506) 5-HT2A receptor antagonism. nih.govbasicmedicalkey.compsychopharmacologyinstitute.com The development of new antipsychotic drugs is aimed at improving efficacy and reducing the side effects associated with earlier medications. nih.gov The versatility of the this compound core allows for the systematic modification of the quinazoline structure to optimize binding to these and other relevant receptors.

A notable example of a tetracyclic imidazoquinazoline derivative with potential antipsychotic activity has been reported, with this compound listed as a key intermediate in its preparation. google.com This underscores the direct application of this specific trichloro-substituted quinazoline in the synthesis pathway of potential central nervous system-active agents.

Table 1: Antipsychotic Drug Classes and Mechanisms

| Drug Class | Primary Mechanism of Action |

|---|---|

| First-Generation (Typical) | Dopamine D2 receptor antagonism nih.govbasicmedicalkey.com |

| Second-Generation (Atypical) | Serotonin-dopamine antagonism nih.govbasicmedicalkey.com |

Research Context of this compound within the Quinazoline Family

The significance of this compound extends beyond a single therapeutic application and is deeply rooted in its fundamental role as a versatile intermediate for creating a wide range of quinazoline-based compounds.

This compound serves as a crucial starting material for the synthesis of various substituted quinazolines. nih.govresearchgate.net The differential reactivity of the chlorine atoms at positions 2, 4, and 5 allows for sequential and regioselective reactions. For instance, the chlorine at the C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 position. mdpi.com This predictable reactivity is a cornerstone of its utility, enabling chemists to introduce different substituents at specific positions of the quinazoline ring in a controlled manner.

One common transformation involves the reaction of this compound with hydrazine hydrate, which selectively displaces the C4-chloro group to yield 2,5-dichloro-4-hydrazinylquinazoline. nih.govresearchgate.net This resulting hydrazinylquinazoline is itself a valuable intermediate that can be further modified to create more complex heterocyclic systems. researchgate.net

The synthesis of this compound and its analogs, such as 2,4,7-trichloroquinazoline, often starts from corresponding quinazolinediones which are then chlorinated. derpharmachemica.com These polychlorinated quinazolines are instrumental in palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, to introduce aryl and heteroaryl groups, further diversifying the accessible chemical space. nih.gov

The quinazoline nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of biological activities. mdpi.comresearchgate.net this compound, as a key intermediate, plays a significant role in the development of these bioactive molecules. nih.govresearchgate.net

The ability to selectively substitute the chlorine atoms allows for the synthesis of libraries of compounds that can be screened for various biological activities. For example, by reacting this compound with different amines, a series of 4-amino-2,5-dichloroquinazolines can be generated. These can then be further functionalized at the C2 and C5 positions to explore structure-activity relationships for a given biological target.

Research has shown that derivatives of polychlorinated quinazolines are being investigated for a multitude of therapeutic applications, including:

Anticancer agents: The quinazoline core is a key feature in several approved anticancer drugs. nih.govresearchgate.net

Anti-inflammatory agents: Quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory properties. researchgate.net

Antibacterial agents: The quinazoline scaffold has been incorporated into molecules with antibacterial activity. nih.gov

Nematicidal agents: Recently, 2,4,7-trichloroquinazoline was identified as a potential succinate dehydrogenase (SDH) inhibitor with nematicidal activity. researchgate.net

The strategic use of this compound and its isomers provides a powerful platform for the discovery and optimization of new therapeutic agents across various disease areas. phytopharmajournal.comnih.gov

Table 2: Examples of Bioactive Compounds Derived from Quinazoline Intermediates

| Compound Class | Therapeutic Area |

|---|---|

| 4-Aminoquinazolines | Antitumor, Antiviral, Antibiotic, Antipsychotic nih.govmdpi.com |

| Trisubstituted quinazolines | Liver X receptor (LXR) modulators nih.gov |

| Quinazoline derivatives | Anti-inflammatory researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4,5-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEAAARUUJGZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627631 | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-55-8 | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Transformations and Reaction Mechanisms Involving 2,4,5 Trichloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinazoline (B50416) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a crucial component in many pharmacologically active compounds. The reactivity of substituted quinazolines is of significant interest in medicinal chemistry. In 2,4,5-trichloroquinazoline, the chlorine atoms at positions 2, 4, and 5 are susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates these reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov

In 2,4-dichloroquinazoline (B46505) derivatives, including this compound, the chlorine atoms at the C-2 and C-4 positions exhibit different reactivities towards nucleophiles. This difference in reactivity allows for selective substitution, a key strategy in the synthesis of complex quinazoline-based molecules. acs.orgnih.govmdpi.comnih.gov

Numerous studies have consistently shown that nucleophilic attack preferentially occurs at the C-4 position of the quinazoline ring. acs.orgnih.govmdpi.comnih.gov This regioselectivity is attributed to the electronic properties of the quinazoline nucleus. Theoretical studies, such as those using Density Functional Theory (DFT), have revealed that the carbon atom at the C-4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov This indicates that the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack. The activation energy for the substitution at C-4 is lower than at C-2, further supporting the observed regioselectivity. nih.gov

The general mechanism involves the formation of a charged intermediate, and polar solvents are often favored to facilitate this transformation. mdpi.com A variety of nucleophiles, including amines, anilines, and benzylamines, have been shown to selectively substitute the chlorine atom at the C-4 position, yielding 2-chloro-4-substituted-quinazoline derivatives. mdpi.comnih.gov

Following the initial substitution at the C-4 position, the remaining chlorine atom at the C-2 position can be displaced by a second nucleophile. acs.orgnih.gov This sequential substitution allows for the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines. The reactivity of the C-2 position is generally lower than that of the C-4 position, often requiring more forcing reaction conditions for the second substitution to occur. mdpi.com This stepwise approach provides a versatile method for introducing different substituents at the C-2 and C-4 positions, enabling the creation of diverse molecular architectures. acs.orgnih.gov

This compound reacts with a range of nucleophiles, leading to a variety of substituted products. The nature of the nucleophile and the reaction conditions can influence the outcome of the reaction.

For instance, treatment of this compound with an excess of hydrazine (B178648) hydrate (B1144303) in absolute ethanol (B145695) results in the selective substitution at the C-4 position, affording 2,5-dichloro-4-hydrazinylquinazoline. researchgate.net Similarly, reaction with semicarbazide (B1199961) hydrochloride also leads to substitution, demonstrating the reactivity of the quinazoline core towards nitrogen-based nucleophiles. researchgate.net

Anilines are commonly used nucleophiles in SNAr reactions with 2,4-dichloroquinazoline precursors. mdpi.comnih.gov The reaction of this compound with various anilines would be expected to follow the established pattern of initial substitution at the C-4 position. mdpi.com The reaction conditions, such as the solvent, temperature, and presence of a base, can be optimized to achieve high yields of the desired 4-anilino-2,5-dichloroquinazoline derivatives. For example, reactions are often carried out in solvents like isopropanol (B130326) or dioxane, sometimes with the addition of a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. nih.govresearchgate.net

Table 1: Reaction of this compound with Anilines (Illustrative) This table is illustrative and based on general reactivity patterns of 2,4-dichloroquinazolines.

| Aniline (B41778) Derivative | Reaction Conditions | Expected Product |

|---|---|---|

| Aniline | Isopropanol, reflux | N-(2,5-dichloroquinazolin-4-yl)aniline |

| 4-Methoxyaniline | Dioxane, DIPEA, 80°C | N-(2,5-dichloroquinazolin-4-yl)-4-methoxyaniline |

| 4-Chloroaniline | Ethanol, reflux | 4-Chloro-N-(2,5-dichloroquinazolin-4-yl)aniline |

Benzylamines are another class of amine nucleophiles that react readily with 2,4-dichloroquinazoline derivatives. mdpi.comnih.gov Similar to anilines, the reaction with this compound is anticipated to occur selectively at the C-4 position to yield N-benzyl-2,5-dichloroquinazolin-4-amine derivatives. mdpi.com The reaction conditions are typically similar to those used for anilines, often involving refluxing in a suitable solvent like isopropanol with a base like TEA. researchgate.net The nucleophilicity of the benzylamine (B48309) can be influenced by substituents on the benzene ring.

Table 2: Reaction of this compound with Benzylamines (Illustrative) This table is illustrative and based on general reactivity patterns of 2,4-dichloroquinazolines.

| Benzylamine Derivative | Reaction Conditions | Expected Product |

|---|---|---|

| Benzylamine | Isopropanol, TEA, reflux | N-benzyl-2,5-dichloroquinazolin-4-amine |

| 4-Methoxybenzylamine | THF, TEA, reflux | N-(4-methoxybenzyl)-2,5-dichloroquinazolin-4-amine |

| 4-Chlorobenzylamine | Ethanol, reflux | N-(4-chlorobenzyl)-2,5-dichloroquinazolin-4-amine |

Hydrazine Hydrate

Influence of Reaction Conditions (e.g., Solvent, Temperature, Reaction Time) on Regioselectivity and Yield

The regioselectivity and yield of nucleophilic aromatic substitution reactions on the this compound scaffold are significantly influenced by the reaction conditions.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the rate of reaction. mdpi.com For instance, polar aprotic solvents like DMF or DMSO can facilitate SNAr reactions by stabilizing the charged intermediates. In some cases, the solvent can also act as a base to abstract a proton in the reaction mechanism. mdpi.com

Temperature: Reaction temperature plays a critical role. Higher temperatures generally increase the reaction rate but can sometimes lead to the formation of side products or decomposition. frontiersin.org For many nucleophilic substitutions on chloroquinazolines, reactions are carried out at elevated temperatures to achieve reasonable reaction times. mdpi.com

Reaction Time: The duration of the reaction is optimized to ensure complete consumption of the starting material and maximize the yield of the desired product. Reaction times can vary from minutes to several hours depending on the reactivity of the nucleophile and the specific reaction conditions employed. mdpi.com

Numerous studies on 2,4-dichloroquinazoline precursors have shown that regioselective substitution at the C4 position is consistently achieved under a wide range of methodologies and reaction conditions. mdpi.com This robust regioselectivity is expected to be preserved for this compound in reactions with various amine nucleophiles. mdpi.com

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of halogenated heterocycles, including quinazolines. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The different reactivities of the chlorine atoms at the C2, C4, and C5 positions of this compound can be exploited for sequential and regioselective palladium-catalyzed cross-coupling reactions. nih.govthieme-connect.com This approach provides a versatile strategy for the synthesis of highly substituted and novel quinazoline derivatives. nih.govthieme-connect.com The general principle involves the oxidative addition of a palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the catalyst.

The Suzuki-Miyaura cross-coupling reaction, which utilizes organoboronic acids, is a widely employed method for the arylation and heteroarylation of halo-heterocycles. nih.govacademie-sciences.frbeilstein-journals.org In the case of polyhalogenated quinazolines, the regioselectivity of the Suzuki coupling is dictated by the electronic properties of the different carbon-halogen bonds.

For a related compound, 2,4,7-trichloroquinazoline (B1295576), a regioselective Suzuki cross-coupling has been developed. nih.gov The first coupling occurs preferentially at the most electrophilic C4 position. nih.gov Subsequent couplings can then be directed to the C2 and C7 positions under different reaction conditions. nih.gov This sequential strategy allows for the controlled introduction of different aryl and heteroaryl groups onto the quinazoline scaffold. nih.gov

A typical procedure for the initial C4-arylation involves reacting the trichloroquinazoline with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297)/triphenylphosphine (B44618), and a base like sodium carbonate in a suitable solvent system like DME/water. nih.gov

The successful regioselective functionalization of the closely related 2,4,7-trichloroquinazoline suggests that similar strategies can be effectively applied to this compound, enabling the synthesis of a wide array of novel polysubstituted quinazoline derivatives. nih.gov

Sequential Arylation Strategies

The selective functionalization of polychlorinated quinazolines like this compound is crucial for synthesizing complex molecules. Sequential arylation, a stepwise process of introducing different aryl groups at specific positions, allows for controlled and diverse substitution patterns.

Palladium-catalyzed cross-coupling reactions are instrumental in these strategies. For instance, the sequential arylation of 2,4,7-trichloroquinazoline has been demonstrated, showcasing the ability to selectively introduce aryl groups at different chlorinated positions. This regioselectivity is often dictated by the inherent reactivity of the chlorine atoms, with the C4 and C2 positions typically being more susceptible to substitution than the C7 position.

A common strategy involves a two-step process:

Initial Arylation: The first arylation often occurs at the more reactive C4 or C2 position. For example, in the case of 2,4-dichloroquinoline, a related heterocyclic system, regioselective C-2 alkynylation can be achieved, followed by Suzuki coupling at the C-4 position. beilstein-journals.org This highlights the principle of exploiting differential reactivity for sequential functionalization.

Second Arylation: The remaining chloro-substituted position can then be subjected to a second, different arylation reaction. This allows for the introduction of a distinct aryl group, leading to the synthesis of asymmetrically substituted quinazoline derivatives.

The success of these sequential reactions often relies on the careful selection of catalysts, ligands, and reaction conditions to control the regioselectivity at each step. For instance, a one-pot, palladium-catalyzed process for the synthesis of N-aryl-2-benzylpyrrolidines involves the sequential treatment with two different aryl bromides, where the catalyst is modified in situ by ligand exchange. nih.gov This approach could conceptually be applied to the sequential arylation of this compound.

The ability to perform these sequential arylations opens up avenues for creating a diverse library of quinazoline-based compounds with varied substitution patterns, which is of significant interest in medicinal chemistry and materials science.

Mechanistic Insights into Palladium Catalysis

The palladium-catalyzed arylation of chloroquinazolines, including this compound, generally proceeds through a catalytic cycle involving several key steps. While specific mechanistic details can vary depending on the reactants and conditions, the fundamental pathway is well-established.

The catalytic cycle typically begins with the active Pd(0) species. frontiersin.org The key steps are as follows:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the quinazoline ring. Due to the electronic properties of the quinazoline nucleus, the chlorine atoms at the C2 and C4 positions are more susceptible to this step than the one at C5. beilstein-journals.org This step forms a Pd(II) intermediate.

Transmetalation: In Suzuki-type couplings, the organopalladium(II) intermediate reacts with an organoboron reagent (like an arylboronic acid) in a process called transmetalation. This step transfers the aryl group from the boron atom to the palladium center, forming a diarylpalladium(II) complex. chemrxiv.org

Reductive Elimination: The diarylpalladium(II) complex then undergoes reductive elimination, where the two organic ligands (the quinazoline and the aryl group) couple and are released from the palladium center, forming the C-C bond and regenerating the active Pd(0) catalyst. chemrxiv.org This completes the catalytic cycle, allowing the process to repeat.

Factors Influencing Reactivity and Selectivity:

Ligand Effects: The choice of phosphine (B1218219) ligands is crucial. They can influence the rate and selectivity of the reaction by modifying the steric and electronic properties of the palladium catalyst. rsc.org

Substrate Electronics: The electronic nature of the quinazoline ring and the arylating agent can impact the reaction. Electron-withdrawing groups on the quinazoline can enhance the rate of oxidative addition.

Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can affect the efficiency and outcome of the reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, have provided deeper insights into these mechanisms, helping to rationalize observed regioselectivity and reactivity. chemrxiv.orgnih.gov For example, such studies have elucidated the role of non-covalent interactions in controlling enantioselectivity in certain palladium-catalyzed arylations. rsc.org

Other Relevant Reaction Mechanisms and Transformations (General Quinazoline Chemistry)

Beyond the specific chemistry of this compound, a broader understanding of quinazoline reactivity provides context for its potential transformations.

Quinazoline 3-Oxides as Intermediates in Synthesis

Quinazoline 3-oxides are valuable and reactive intermediates in the synthesis of various quinazoline analogues and other heterocyclic systems. nih.govnih.govmdpi.com Their synthesis has garnered significant attention due to their versatility. researchgate.netresearchgate.net

The most common method for preparing quinazoline 3-oxides involves the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. mdpi.com Once formed, the N-oxide functionality can be exploited in several ways:

Nucleophilic Attack: The N-oxide can activate the C4 position of the quinazoline ring towards nucleophilic attack.

Rearrangement Reactions: They can undergo rearrangements to form other heterocyclic structures, such as benzodiazepines. nih.gov

Functional Group Interconversion: The N-oxide can be a precursor to other functional groups. For example, they can be used to synthesize quinazolin-4(3H)-ones. organic-chemistry.org

A notable reaction is the direct C-4 alkylation of quinazoline-3-oxides with ethers via a radical oxidative coupling, which proceeds under metal-free conditions. rsc.org This demonstrates the synthetic utility of the N-oxide in forming new carbon-carbon bonds.

Ring-Opening Aromatization Reactions

Ring-opening reactions followed by aromatization represent a key transformation in quinazoline chemistry, often leading to the formation of different heterocyclic systems or functionalized benzenoid compounds.

One example involves the oxidative cyclization of N-benzyl amidoximes. Depending on the reaction conditions, these can lead to either 1,2,4-oxadiazoles or, through a ring-opening and recyclization pathway, to quinazolinones. beilstein-journals.org The proposed mechanism involves a 4,5-dihydro-1,2,4-oxadiazole intermediate which can undergo oxidative aromatization to the oxadiazole or ring-opening followed by cyclization to the quinazolinone. beilstein-journals.org

Another relevant transformation is the ring-opening of isatins in the presence of amines, which, through a tandem oxidative rearrangement, can yield quinazoline-2,4-diones. researchgate.net These types of reactions highlight the potential for the quinazoline ring system to be accessed from other heterocyclic precursors through ring-opening and subsequent cyclization/aromatization steps.

Tandem Reactions

Tandem reactions, also known as domino or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. These reactions are of great interest in synthetic chemistry for their atom economy and operational simplicity.

Several tandem reactions are known in quinazoline chemistry:

Palladium-Catalyzed Three-Component Tandem Reaction: A notable example involves the reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to assemble diverse quinazolines in one pot. acs.org

Copper-Catalyzed Tandem Reactions: Copper catalysts have been employed for the synthesis of quinazolinone derivatives from 2-aminobenzamides and tertiary amines. organic-chemistry.org Another copper-mediated tandem approach utilizes microwave assistance for the synthesis of fused quinazoline derivatives. rsc.org

Rhodium-Catalyzed Tandem Reactions: Rhodium catalysts can facilitate the reaction of 2,1-benzisoxazoles with α-azido ketones to produce (quinazolin-2-yl)methanone derivatives through a sequence of denitrogenation, cycloaddition, ring-opening, and aromatization. frontiersin.orgorganic-chemistry.org

These tandem processes provide powerful and efficient routes to complex quinazoline structures from simpler starting materials.

Alkoxylation Reactions

Alkoxylation introduces an alkoxy group (-OR) onto the quinazoline scaffold. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions where a chlorine atom is displaced by an alkoxide. Given the presence of three chlorine atoms in this compound, regioselective alkoxylation could be a viable transformation.

In general quinazoline chemistry, various methods for alkoxylation have been developed. For instance, direct alkoxylation of quinoxalin-2(1H)-ones (a related heterocyclic system) with alcohols can be achieved via a cross-dehydrogenative coupling under catalyst-free conditions, using an oxidant like PhI(OTFA)2. scribd.com While this specific example is for quinoxalinones, it illustrates a modern approach to C-O bond formation that could potentially be adapted for quinazolines.

The introduction of alkoxy groups can significantly modify the electronic and steric properties of the quinazoline core, influencing its biological activity and physical properties.

Chlorination Reactions (General)

No published research data was found detailing the general chlorination of this compound. While the synthesis of various chloroquinazolines often involves chlorination as a key step, for instance, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) on quinazoline dione (B5365651) precursors, the further chlorination of an already substituted this compound molecule is not documented. ambeed.comgoogle.commdpi.com The electronic and steric effects of the three existing chlorine atoms on the quinazoline ring likely influence its reactivity towards further electrophilic aromatic substitution, but specific experimental outcomes have not been reported.

Atherton-Todd Reaction

There is no evidence in the scientific literature of the Atherton-Todd reaction being applied to this compound. The Atherton-Todd reaction is a well-established method for converting P(O)-H compounds, such as dialkyl phosphites, into products like phosphoramidates or phosphates through an in-situ generation of a phosphoryl chloride intermediate using a base and a halogenating agent like carbon tetrachloride. wikipedia.orgsioc-journal.cnbeilstein-journals.org This reaction typically involves a nucleophilic attack by an amine or alcohol on the generated phosphoryl chloride. beilstein-journals.org The application of this reaction is widespread for various phosphorus compounds but has not been reported with this compound as a substrate or reactant. sioc-journal.cnclockss.org

Iv. Structure Activity Relationship Sar Studies of Quinazoline Derivatives

Elucidating the Relationship Between Structural Features and Biological Activity

The quinazoline (B50416) core, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, provides a versatile scaffold for drug design. nih.gov Its unique structural features, including nitrogen atoms that can act as hydrogen bond acceptors, allow for a multitude of substitutions, leading to a diverse range of biological activities. benthamdirect.com Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to the quinazoline ring system translate into pharmacological effects. These studies have revealed that the biological activity of quinazoline derivatives is highly dependent on the substitution patterns around the molecule. mdpi.com The quinazoline scaffold is a key component in several FDA-approved drugs, particularly kinase inhibitors used in cancer therapy, which underscores the importance of its structural features in binding to target enzymes. nih.govscielo.br The development of potent and selective inhibitors often relies on the strategic placement of substituents that enhance binding affinity and modulate the compound's physicochemical properties. nih.govmdpi.com

Impact of Substitution Patterns on Pharmacological Profiles

Effects of Substituents at C-2, C-4, and the Benzenoid Ring

The specific placement of substituents on the quinazoline scaffold has a profound and differential impact on biological activity.

C-2 Position: Substitutions at the C-2 position are significant for modulating various pharmacological activities. nih.govmdpi.com For example, introducing a trifluoromethyl (-CF3) group at C-2 has been shown to yield potent antifungal agents. acs.org In other cases, the steric properties of the substituent at the C-2 phenyl ring can dictate the outcome of subsequent chemical reactions, influencing whether N-alkylation or O-alkylation occurs, which in turn affects the anti-tumor and antimicrobial activities of the resulting compounds. sioc-journal.cn The introduction of groups like hydroxypropyl, hydroxyphenyl, pyridyl, thiazolyl, methoxyphenyl, and chlorophenyl at this position has been explored to understand their impact on enzyme inhibition. acs.org

C-4 Position: The C-4 position is a key site for modification, and substitutions here are crucial for the activity of many quinazoline-based drugs, particularly EGFR kinase inhibitors. ekb.eg The 4-anilino group is a well-established pharmacophore for EGFR inhibition. mdpi.comekb.eg The reactivity of the C-4 position is enhanced by the adjacent nitrogen atom (α-nitrogen effect), making it a prime site for selective nucleophilic substitution. mdpi.com For instance, in 2,4-dichloroquinazolines, the chlorine at C-4 is more readily substituted than the one at C-2. researchgate.net The nature of the group at C-4 can also determine selectivity for different receptors; for example, structure-activity relationship analysis indicated that selectivity for HER2 over EGFR depends on the aniline (B41778) moiety at C-4. nih.gov

Benzenoid Ring (C-5, C-6, C-7, C-8): Substituents on the benzenoid portion of the quinazoline ring play a vital role in modulating activity and specificity. Electron-donating groups, such as methoxy (B1213986) groups at the C-6 and C-7 positions, are known to increase the activity of EGFR inhibitors. mdpi.comekb.eg In studies of antileishmanial agents, monosubstitution with chlorine, methyl, or methoxy groups at positions 5, 6, 7, and 8 of the benzenoid ring resulted in compounds with significant potency. nih.govacs.org The position of the substituent is critical; for instance, in one series of chloro-substituted quinazolines, the 7- and 8-substituted compounds were as active as the parent compound, while the 5- and 6-substituted versions were less potent. acs.org Conversely, for methoxy-substituted quinazolines, potency increased with substitutions at the 5- and 6-positions. acs.org

| Position | Substituent Type | Effect on Biological Activity | Example Activity | Reference |

|---|---|---|---|---|

| C-2 | Trifluoromethyl (-CF3) | Potent activity | Antifungal | acs.org |

| C-4 | Anilino moiety | Crucial for potent inhibition | Anticancer (EGFR/HER2 inhibitor) | nih.govekb.eg |

| C-6 & C-7 | Electron-donating groups (e.g., -OCH3) | Increased activity | Anticancer (EGFR inhibitor) | mdpi.com |

| C-8 | Chlorine (-Cl) | Potent inhibition | Anti-Alzheimer's (Aβ aggregation inhibitor) | rsc.org |

| Benzenoid Ring | Methyl or Methoxy groups | Modest potency improvement | Antileishmanial | acs.org |

Influence of Halogenation (e.g., Chlorine) on Activity

Halogenation is a common strategy in medicinal chemistry to modulate a drug's properties. Halogens can influence a molecule's lipophilicity, electronic character, and metabolic stability. libretexts.org In quinazoline derivatives, the introduction of halogens like chlorine, bromine, or fluorine can have a significant impact on biological activity. rsc.orgrsc.org

For example, the presence of a chlorine atom at position 7 of the quinazolinone system has been found to favor anticonvulsant activity. mdpi.com Halogen-substituted quinazolinones have also demonstrated significant antihyperlipidemic effects. nih.gov In the context of anticancer agents, electron-withdrawing groups such as chloro and fluoro on the 4-anilino ring are considered favorable for anti-proliferative activity. ekb.eg Specifically, quinazoline molecules substituted with a 3-chloro-4-fluoro-aniline group showed substantial activity. ekb.eg

The compound 2,4,5-Trichloroquinazoline is a key synthetic intermediate used to create derivatives with a chlorine atom at the C-5 position. nih.govacs.org Studies on antileishmanial agents showed that while 5-chloro substitution led to a decrease in potency compared to the unsubstituted parent compound, 8-chloro substitution maintained a similar level of activity. acs.orgrsc.org More recently, 2,4,7-trichloroquinazoline (B1295576) was identified as a potential nematicide, highlighting another biological application for poly-chlorinated quinazolines. researchgate.net

| Position | Halogen | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| C-7 | Chlorine | Favorable for activity | Anticonvulsant | mdpi.com |

| C-6, C-8 | Bromine, Iodine | Significant reduction in serum triacylglycerol | Antihyperlipidemic | nih.gov |

| 4-anilino ring | Chlorine, Fluorine | Favorable for activity | Anticancer (anti-proliferative) | ekb.eg |

| C-2 (fluoromethyl) | Fluorine | More potent CNS depressant activity, less toxic | CNS Depressant | nih.gov |

| C-5 | Chlorine | Less potent than parent compound | Antileishmanial | acs.org |

Role of Amino and Other Functional Groups in Enhancing or Modulating Activity

The amino group is a critical functional group in many biologically active quinazoline derivatives. The 4-aminoquinazoline scaffold is particularly noteworthy as a "privileged structure" in medicinal chemistry, especially for the development of kinase inhibitors. scielo.br The amino group can act as a hydrogen bond donor, which is often crucial for binding to the hinge region of protein kinases. scielo.br

Substitutions with amino groups at various positions can lead to diverse pharmacological outcomes:

4-Aminoquinazolines: A novel class of 4-amino quinazoline derivatives showed high anti-inflammatory activity. mdpi.com These structures are also central to numerous FDA-approved anticancer drugs that inhibit EGFR. scielo.br

3-Aminoquinazolines: The amino group at the C-3 position serves as a useful nucleophilic center for synthesizing a variety of heterocyclic compounds with potential antibacterial activities. sapub.org SAR studies have shown that incorporating amino, urea (B33335), and/or thiourea (B124793) moieties at the N-3 position is essential for anti-inflammatory potential. wiley.com

2,4-Diaminoquinazolines: This class of compounds has been investigated for various therapeutic applications, including antileishmanial and antibacterial activities. nih.govusf.eduresearchgate.net SAR studies revealed that having an N²-benzyl group was more favorable for antileishmanial activity than an N⁴-benzyl group. acs.org

Other functional groups also play a significant role. The conjugation of amino acids like tryptophan and phenylalanine to the quinazolinone core, especially those with electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups, resulted in compounds with excellent antimicrobial activities. nih.gov

Topliss Operational Scheme in SAR Studies

The Topliss operational scheme is a systematic approach used in medicinal chemistry for analog synthesis to optimize the potency of a lead compound. drughunter.com It provides a flowchart for deciding which substituents to try next on an aromatic ring, based on the activity of the previously synthesized analog. The scheme is founded on the assumption that the biological activity is influenced by the hydrophobic, electronic, and steric properties of the substituents. drughunter.com

This methodical approach has been successfully applied in the SAR studies of quinazoline derivatives. usf.edu For example, it was used to guide the synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines as antileishmanial agents. nih.govacs.org Researchers started with a lead compound and systematically introduced chlorine, methyl, or methoxy groups at various positions on the benzenoid ring (C-5, C-6, C-7, and C-8) to probe for steric and electronic effects. nih.govacs.org This strategy allowed for a rational exploration of the substituent effects, leading to the identification of new lead compounds with improved potency and favorable physicochemical properties. nih.govusf.edu The Topliss scheme helps to efficiently navigate the chemical space and accelerate the process of identifying compounds with enhanced biological activity. drughunter.commdpi.com

V. Computational and Theoretical Studies

In Silico Investigations of Reaction Mechanisms and Regioselectivity

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving quinazoline (B50416) derivatives is a key area of investigation, as it dictates the structure of the final products. Computational studies have been instrumental in elucidating the factors that control this selectivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to understand the regioselectivity of SNAr reactions in di- and trichloroquinazoline systems.

For instance, in studies of 2,4-dichloroquinazoline (B46505) precursors, DFT calculations have been used to analyze the molecular orbitals and electron distribution to predict the most likely site for nucleophilic attack. mdpi.com These calculations consistently show that the carbon atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.com This is attributed to a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position, making it more electrophilic. mdpi.com

The activation energies for the formation of Meisenheimer intermediates at both the C2 and C4 positions can be calculated using DFT. These calculations support the experimental observations, showing a lower activation energy for the nucleophilic attack at the C4 position. mdpi.com This theoretical evidence provides a solid foundation for understanding the observed regioselectivity in the synthesis of various 4-aminoquinazoline derivatives. mdpi.com

DFT calculations are also employed to investigate the mechanistic routes of catalytic reactions involving quinazoline derivatives. rsc.org For example, in the synthesis of N3-substituted quinazoline-2,4(1H,3H)-diones, DFT has been used to monitor the mechanistic pathway of the catalytic reaction. rsc.org

Table 1: Theoretical Data from DFT Calculations on Dichloroquinazoline Precursors

| Parameter | C2-Position | C4-Position | Conclusion |

|---|---|---|---|

| LUMO Coefficient | Lower | Higher | C4 is more susceptible to nucleophilic attack. mdpi.com |

| Activation Energy for Nucleophilic Attack | Higher | Lower | Substitution at C4 is kinetically favored. mdpi.com |

The modeling of intermolecular and intramolecular interactions is crucial for a comprehensive understanding of chemical reactivity and molecular recognition. jmcs.org.mxnih.gov These non-covalent interactions, such as hydrogen bonds and van der Waals forces, can significantly influence the conformation and stability of molecules and transition states. nih.govmdpi.com

In the context of quinazoline chemistry, DFT functionals that include dispersion corrections, such as ωB97X-D, are utilized to accurately model these weak interactions. mdpi.com This allows for a more realistic representation of the reaction environment and the subtle forces that can direct the outcome of a reaction. The understanding of these interactions is also vital in drug design, where the binding of a ligand to its receptor is governed by a complex network of intermolecular forces.

Density Functional Theory (DFT) Calculations

Molecular Docking Studies for Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgnih.govmdpi.comekb.eg This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, typically a protein or nucleic acid.

While specific molecular docking studies focusing solely on 2,4,5-trichloroquinazoline are not extensively detailed in the provided results, the quinazoline scaffold itself is a well-known pharmacophore present in numerous biologically active compounds. For example, derivatives of 2,4-diaminoquinazolines have shown antileishmanial activity. acs.org Molecular docking studies on related quinazoline derivatives have been performed to understand their interaction with various biological targets. For instance, docking studies have been conducted on quinazolin-2,4-dione hybrids as potential inhibitors of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a target for antimalarial drugs. frontiersin.orgnih.gov

These studies typically involve:

Target Preparation: Obtaining the 3D structure of the biological target, often from a protein data bank.

Ligand Preparation: Generating the 3D structure of the quinazoline derivative.

Docking Simulation: Using a scoring function to predict the binding energy and pose of the ligand within the active site of the target.

The results of these simulations can guide the synthesis of new derivatives with improved biological activity.

Theoretical Studies on Electronic Properties and Reactivity

Theoretical studies provide fundamental insights into the electronic properties of molecules, which in turn govern their reactivity. acs.org For quinazoline derivatives, understanding the electronic structure is key to explaining their chemical behavior.

The reactivity of different halogen positions on the quinazoline ring is a subject of theoretical interest. For instance, in 6-bromo-2,4-dichloroquinazoline, theoretical calculations at the B3LYP level have shown that the bond dissociation energy of the C(4)-Cl bond is higher than that of the Csp²-Br bond. nih.gov However, the Csp²-Cl bond at the 4-position is highly activated towards nucleophilic substitution due to the α-nitrogen effect and additional activation from the coordination of a metal catalyst with the N-3 lone pair. nih.gov This interplay of electronic effects determines the selectivity in cross-coupling reactions. nih.gov

Furthermore, the electronic properties of quinazoline derivatives can be tuned by the introduction of different substituents. bonviewpress.comaps.orgresearchgate.net Theoretical methods like DFT can be used to calculate various electronic parameters, such as:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for understanding chemical reactivity and electronic transitions. capes.gov.br

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. capes.gov.br

Natural Bond Orbital (NBO) analysis: NBO analysis can be used to understand hyperconjugative interactions and charge delocalization within the molecule. capes.gov.br

These theoretical descriptors help in rationalizing the observed reactivity and in designing new quinazoline-based molecules with desired electronic properties for various applications, including medicinal chemistry and materials science.

Vi. Applications in Drug Discovery and Medicinal Chemistry Focus on Quinazoline Scaffold

Quinazoline (B50416) Derivatives as Therapeutic Agents

Quinazoline and its derivatives are recognized for their significant therapeutic potential, demonstrating a broad spectrum of pharmacological activities. researchgate.netmdpi.comnih.gov These compounds are integral to the development of new drugs for a variety of diseases. nih.govijmpr.in The versatility of the quinazoline ring allows for structural modifications that lead to a diverse range of biological effects. nih.gov

Anticancer Agents

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use. nih.govnih.gov Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that control cell growth, proliferation, and survival. nih.govemanresearch.org

A notable class of quinazoline-based anticancer drugs are the anilinoquinazolines, which have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.govaacrjournals.org Many of these drugs target the tyrosine kinase domain of EGFR, which, when overexpressed or mutated, can lead to uncontrolled cell proliferation and tumor growth. wikipedia.orgdrugbank.comproteopedia.org By binding to the ATP-binding site of the EGFR's intracellular domain, these inhibitors block the receptor's autophosphorylation and subsequent downstream signaling, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. nih.govproteopedia.orgeuropa.eu

Several FDA-approved anticancer drugs are based on the quinazoline scaffold. nih.govnih.gov These include:

Gefitinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). nih.govaacrjournals.orgdrugbank.com It selectively binds to the ATP-binding site of EGFR, inhibiting the signaling pathways that promote cancer cell growth. drugbank.comproteopedia.orgcancercareontario.ca

Erlotinib: Another EGFR tyrosine kinase inhibitor used for NSCLC and pancreatic cancer. wikipedia.orgdrugs.com It reversibly binds to the ATP-binding site of the EGFR, blocking signal transduction and leading to cell cycle arrest and apoptosis. wikipedia.orgeuropa.eusmpdb.ca

Lapatinib: A dual tyrosine kinase inhibitor that targets both EGFR and human epidermal growth factor receptor 2 (HER2). wikipedia.orgnih.govdrugbank.com It is used in the treatment of HER2-positive breast cancer and interrupts the signaling pathways that drive tumor growth. wikipedia.orgnih.govpatsnap.com

Afatinib: An irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4. wikipedia.orgcancercareontario.cadrugbank.com It is used to treat NSCLC with specific EGFR mutations. wikipedia.orgnih.govnih.gov

Osimertinib: A third-generation EGFR tyrosine kinase inhibitor designed to target both EGFR-sensitizing and T790M resistance mutations in NSCLC. tagrissohcp.comnih.govclinicaltrialsarena.com

Beyond EGFR inhibition, quinazoline derivatives have been designed to target other key molecules in cancer progression, such as:

VEGFR: Some quinazoline derivatives, like Vandetanib and Cediranib, act as inhibitors of vascular endothelial growth factor receptor (VEGFR), playing a role in inhibiting angiogenesis. mdpi.combohrium.com

PARP-1: Certain quinazoline-2,4(1H,3H)-dione derivatives have shown promise as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.gov

PI3K/Akt/mTOR pathway: Substituted 4-morpholine-quinazolines have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. nih.govbiomedres.us

Tubulin Polymerization: Some quinazoline derivatives can inhibit tubulin polymerization, a critical process for cell division, leading to mitotic arrest. nih.govmdpi.com

Table 1: Selected Quinazoline-Based Anticancer Agents and their Mechanisms of Action

| Drug | Target(s) | Mechanism of Action |

|---|---|---|

| Gefitinib | EGFR | Reversibly inhibits EGFR tyrosine kinase by competing with ATP for its binding site, blocking downstream signaling. nih.govdrugbank.comproteopedia.org |

| Erlotinib | EGFR | Reversibly binds to the ATP-binding site of EGFR, inhibiting autophosphorylation and downstream signaling pathways. wikipedia.orgeuropa.eusmpdb.ca |

| Lapatinib | EGFR, HER2 | Reversibly inhibits the intracellular tyrosine kinase domains of both EGFR and HER2, blocking downstream signaling pathways. wikipedia.orgnih.govdrugbank.comnih.gov |

| Afatinib | EGFR, HER2, HER4 | Irreversibly binds to and blocks signaling from all homo- and heterodimers formed by the ErbB family members. wikipedia.orgcancercareontario.cadrugbank.comnih.gov |

| Osimertinib | EGFR (including T790M mutation) | Irreversibly and selectively inhibits both EGFR TKI-sensitizing and T790M resistance mutations. tagrissohcp.comnih.govclinicaltrialsarena.compatsnap.com |

Antileishmanial Agents

Quinazoline derivatives have shown potential as antileishmanial agents, particularly against Leishmania species that cause visceral leishmaniasis.

Efficacy in Murine Models of Visceral Leishmaniasis

Research has demonstrated the efficacy of certain 2-aryl-quinazolin-4(3H)-ones as inhibitors of Leishmania folate. arabjchem.org One such compound, 2-(3-methoxyphenyl)quinazolin-4(3H)-one, has been identified as a potent antileishmanial agent with significant activity in murine models. arabjchem.org

Potential Mechanism of Action (e.g., Dihydrofolate Reductase Inhibitors)

One of the proposed mechanisms of action for the antileishmanial activity of quinazoline derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the folate pathway, which is essential for the synthesis of nucleic acids and amino acids. By inhibiting this enzyme, these compounds can disrupt the parasite's ability to replicate and survive. nih.gov Raltitrexed and Trimetrexate are examples of quinazoline-based drugs that function by inhibiting DHFR. nih.gov

Nematicidal Agents

Recent studies have highlighted the potential of quinazoline derivatives as nematicidal agents. arabjchem.org This indicates a broader scope of application for this versatile scaffold in combating parasitic infections beyond those affecting humans.

Strategies for Designing Novel Bioactive Quinazoline Compounds

The development of new and more effective quinazoline-based therapeutic agents relies on various design strategies that aim to enhance their biological activity, selectivity, and pharmacokinetic properties. nih.govemanresearch.orgbiomedres.usekb.eg

Key strategies include:

Structural Modification: The design of novel quinazoline derivatives often involves modifying the substituents at various positions of the quinazoline ring, particularly at the C-2, C-4, C-5, C-6, and C-7 positions. nih.govnih.govekb.eg For instance, the introduction of different functional groups, such as aniline (B41778), aryloxy, pyrazole, and thiazole (B1198619), has led to compounds with potent anticancer activity. emanresearch.org

Target-Specific Design: A crucial strategy is the rational design of molecules that can selectively target specific enzymes or receptors involved in disease pathology. mdpi.comekb.eg This includes designing dual inhibitors that can target multiple pathways simultaneously, such as EGFR/VEGFR or EGFR/HDAC dual inhibitors, which can offer improved efficacy and overcome drug resistance. ekb.eg

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. emanresearch.orgekb.eg These studies guide the optimization of lead compounds by identifying key structural features required for potency and selectivity. For example, SAR studies have shown that substituting the quinazoline scaffold with groups like 6-amino-4-(trifluoromethyl)pyridin-3-yl or 2-amino-pyrimidin-5-yl can enhance kinase inhibitory activity. nih.govbiomedres.us

Hybrid Molecule Design: This approach involves combining the quinazoline scaffold with other pharmacophores to create hybrid molecules with enhanced or novel biological activities. arabjchem.orgbohrium.com For example, quinazoline-triazole hybrids have been evaluated as acetylcholinesterase inhibitors for Alzheimer's disease. arabjchem.org

Vii. Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for 2,4,5-Trichloroquinazoline

While established methods for the synthesis of this compound exist, the development of novel, more efficient, and environmentally benign synthetic pathways remains a significant research goal. acs.orgnih.gov Current syntheses often involve multiple steps, starting from commercially available anthranilic acids, which are cyclized and then chlorinated. acs.orgnih.gov

Future research could focus on:

One-Pot Syntheses: Developing one-pot procedures that combine several reaction steps, thereby reducing reaction time, solvent usage, and purification efforts.

Catalytic Methods: Investigating novel catalytic systems, potentially involving transition metals or organocatalysts, to achieve higher yields and selectivity under milder reaction conditions. For instance, palladium-catalyzed cross-coupling reactions have been effectively used for the functionalization of trichloroquinazolines and could be adapted for their synthesis. nih.gov

Flow Chemistry: Utilizing microreactor technology to enable continuous production, better control over reaction parameters, and enhanced safety for potentially hazardous reactions.

Alternative Starting Materials: Exploring more readily available and cost-effective starting materials to make the synthesis more economically viable.